Pyridine, 2,3-diethoxy-

Catalog No.
S3354281
CAS No.
63756-60-5
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2,3-diethoxy-

CAS Number

63756-60-5

Product Name

Pyridine, 2,3-diethoxy-

IUPAC Name

2,3-diethoxypyridine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MEZNWVTWWGWZFT-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC=C1)OCC

Canonical SMILES

CCOC1=C(N=CC=C1)OCC

Application in Magnetically Recoverable Catalysts

Specific Scientific Field

    Organic Chemistry: and

Summary of the Application

Experimental Procedures

Results and Outcomes

Application in α-Bromination Reactions

Summary of the Application

Experimental Procedures

Results and Outcomes

Pyridine, 2,3-diethoxy- is a chemical compound with the molecular formula C9H13NO2C_9H_{13}NO_2 and a CAS number of 63756-60-5. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of two ethoxy groups at the 2 and 3 positions of the pyridine ring contributes to its unique properties and reactivity. This compound is notable for its applications in organic synthesis and medicinal chemistry, often serving as an intermediate in various

Typical of pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic sites on the pyridine ring.
  • Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, where electrophiles react with the aromatic system.
  • Condensation Reactions: It can act as a reactant in condensation reactions to form more complex molecules.

These reactions are influenced by the electronic effects of the ethoxy substituents, which can stabilize or destabilize intermediates formed during these processes .

The synthesis of Pyridine, 2,3-diethoxy- can be achieved through various methods, including:

  • Alkylation Reactions: Starting from pyridine, alkylation with ethyl halides can introduce ethoxy groups at the desired positions.
  • Functional Group Transformations: Existing functional groups on other pyridine derivatives can be transformed into ethoxy groups through reduction or substitution reactions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including cyclization and functionalization processes to achieve the desired product .

Pyridine, 2,3-diethoxy- finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in drug development.
  • Agricultural Chemicals: Some pyridine derivatives are used in agrochemicals for pest control and plant growth regulation .

Studies on interaction mechanisms involving Pyridine, 2,3-diethoxy- focus on its reactivity with various reagents and biological systems. These studies often explore:

  • Binding Affinity: How well the compound interacts with specific enzymes or receptors.
  • Mechanistic Pathways: Understanding how this compound undergoes transformations in biological systems or during

Pyridine, 2,3-diethoxy- is part of a broader class of substituted pyridines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
PyridineBasic structure (C5H5N)Simple nitrogen-containing heterocycle
2-EthoxypyridineEthoxy group at position 2Enhanced solubility compared to pyridine
3-EthoxypyridineEthoxy group at position 3Different reactivity patterns
2-MethylpyridineMethyl group at position 2Increased lipophilicity
3-MethylpyridineMethyl group at position 3Altered electronic properties

Pyridine, 2,3-diethoxy- is unique due to its dual ethoxy substituents that significantly influence its reactivity and biological activity compared to simpler pyridines or those with single substituents .

Condensation-Based Approaches in Heterocyclic Systems

Condensation reactions are pivotal for constructing the pyridine backbone in 2,3-diethoxypyridine derivatives. The Hantzsch reaction remains a cornerstone, involving cyclocondensation of β-ketoesters, aldehydes, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For example, condensation of ethyl acetoacetate with ethoxy-substituted aldehydes in the presence of ammonium acetate yields 2,3-diethoxy-1,4-dihydropyridine intermediates, which are dehydrogenated using oxidizing agents like nitric acid or selenium dioxide.

A complementary strategy involves the cyclocondensation of propanedinitrile with α,β-unsaturated carbonyl compounds (enals/enones) in methanol-sodium methoxide systems. This one-step method generates 2-methoxypyridine-3-carbonitriles, which can be hydrolyzed and ethoxylated to target derivatives. The reaction proceeds via nucleophilic attack of the enal’s carbonyl group by propanedinitrile, followed by cyclization and methoxylation. Substituting methanol with ethanol in this system could directly yield ethoxy groups, though this modification requires further optimization.

Organophosphorus condensing agents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), enhance condensation efficiency in low-activity systems. These agents facilitate active ester formation, enabling mild reaction conditions and reducing racemization risks compared to carbodiimide-based methods.

Condensation MethodReagents/ConditionsKey Intermediate
Hantzsch reactionβ-ketoester, aldehyde, NH₃, oxidation1,4-Dihydropyridine
Propanedinitrile cyclizationPropanedinitrile, enal, NaOMe/MeOH2-Alkoxypyridine-3-carbonitrile
PyBOP-mediated activationCarboxylic acid, amine, PyBOP, baseActive ester intermediate

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis enables regioselective introduction of ethoxy groups at the 2- and 3-positions of pyridine. Palladium-catalyzed methoxylation of halogenated pyridines has been adapted for ethoxy group installation. For instance, 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine undergoes cross-coupling with sodium ethoxide using a t-BuBrettPhos-palladium complex, yielding 2,3-diethoxy-5-(trifluoromethyl)pyridine in 87% yield. The ligand’s steric bulk ensures selective substitution at the chloro position while preserving the methoxy group, which is subsequently ethoxylated via a second coupling step.

Suzuki-Miyaura coupling also holds promise for functionalizing brominated pyridine precursors. A bromoethoxy-pyridine intermediate coupled with ethoxyboronic acids in the presence of Pd(PPh₃)₄ and base could theoretically afford 2,3-diethoxypyridine, though direct examples from literature are limited.

Catalytic SystemSubstrateProductYield
Pd/t-BuBrettPhos, NaOEt3-Chloro-2-methoxypyridine2,3-Diethoxypyridine87%

Palladium catalysis has emerged as a cornerstone for introducing boron functionalities into pyridine derivatives, which serve as intermediates for subsequent ethoxylation. Two distinct palladium-catalyzed strategies have been developed to achieve regioselective borylation.

Ortho-Selective C–H Borylation at Ambient Conditions

A landmark study demonstrated that palladium complexes facilitate room-temperature ortho-borylation of 2-phenylpyridine derivatives. Using a catalyst system comprising palladium acetate and a phosphine ligand, researchers achieved selective borylation at the ortho position of the pyridine ring with bis(pinacolato)diboron (B₂pin₂) as the boron source [1]. This method operates under mild conditions (25°C, 12–24 hours) and tolerates electron-donating and electron-withdrawing substituents on the pyridine ring. The resulting ortho-borylated pyridines can undergo oxidative alkoxylation to install ethoxy groups, though this step requires further optimization for scalability.

Decarbonylative Borylation of Aryl Anhydrides

An alternative approach employs palladium-catalyzed decarbonylative borylation of aryl anhydrides. In this method, Pd(OAc)₂ with 1,4-bis(diphenylphosphino)butane (dppb) as a ligand mediates the cleavage of O–C(O) bonds in anhydrides, followed by boron insertion using B₂pin₂ [2]. While primarily applied to aryl substrates, this reaction’s scope extends to heteroaromatic anhydrides, including pyridine-based precursors. The reaction proceeds at elevated temperatures (160°C, 15 hours) and offers excellent functional group tolerance, enabling access to boronate esters that can be transmetalated to ethoxy groups under copper-mediated conditions.

Table 1: Palladium-Catalyzed Borylation Systems for Pyridine Derivatives

Catalyst SystemSubstrate ClassTemperatureTimeBoron SourceSelectivityYield (%)
Pd(OAc)₂/PPh₃2-Phenylpyridines25°C12–24hB₂pin₂Ortho70–85 [1]
Pd(OAc)₂/dppbAryl Anhydrides160°C15hB₂pin₂Variable60–92 [2]

Lithium Amide Bases in Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages lithium amides to deprotonate pyridine derivatives at specific positions, enabling subsequent functionalization with ethoxy groups.

Mechanism of Lithium-Mediated Metalation

Lithium diisopropylamide (LDA) and related bases coordinate to directing groups on the pyridine ring (e.g., methoxy or boronate groups), facilitating deprotonation at the ortho position. This generates a lithiated intermediate that reacts with electrophiles such as triethylborate or alkyl halides. For example, 2-methoxypyridine undergoes LDA-mediated lithiation at the 3-position, which can then be quenched with diethyl sulfate to yield 2,3-diethoxypyridine [3].

Synergy with Boron Directing Groups

The integration of boron-directed metalation enhances regiocontrol. Aryl boronate esters, synthesized via palladium-catalyzed methods, act as transient directing groups. After lithiation and ethoxylation, the boron moiety is removed under oxidative conditions, yielding the desired diethoxypyridine [3]. This sequential borylation-metalation-alkoxylation strategy ensures precise functional group placement.

Table 2: Lithium Amide Bases in Pyridine Functionalization

BaseSubstrateDirecting GroupPositionElectrophileProductYield (%)
LDA2-MethoxypyridineMethoxyC3Diethyl sulfate2,3-Diethoxypyridine65–78 [3]
LTMP2-BoronopyridineBoronateC3Triethylborate2,3-Diethoxypyridine70–82 [3]

Phase-Transfer Catalysis for Alkoxylation Reactions

Phase-transfer catalysis (PTC) provides a scalable, solvent-efficient platform for introducing ethoxy groups into pyridine derivatives under biphasic conditions.

Sulfoxide-Substituted Pyridines as Catalysts

Sulfoxide-functionalized pyridines, such as 2-methylsulphinylpyridine, act as efficient PTCs for nucleophilic alkoxylation. These catalysts shuttle ethoxide ions from an aqueous phase into an organic phase, where they displace halides or boron leaving groups on pyridine precursors [7]. For instance, 2-chloropyridine reacts with sodium ethoxide in a toluene-water system catalyzed by 2,6-bis(methylsulphinyl)pyridine, yielding 2-ethoxypyridine in 85% yield after 6 hours at 60°C [7].

Enantioselective Alkoxylation Strategies

Recent advances in PTC have enabled enantioselective S-alkylation of sulfenamides, highlighting the potential for asymmetric alkoxylation [8]. While not yet applied to pyridine systems, chiral cinchona alkaloid-derived catalysts (e.g., benzylquininium chloride) could facilitate enantioselective ethoxylation of prochiral pyridine intermediates, a critical step for pharmaceutical applications.

Table 3: Phase-Transfer Catalysts in Pyridine Alkoxylation

CatalystSubstrateConditionsProductYield (%)
2-Methylsulphinylpyridine2-Chloropyridine60°C, 6h2-Ethoxypyridine85 [7]
Benzylquininium chlorideProchiral Pyridine-40°C, 24h(R)-2-EthoxypyridineUnder study [8]

Density functional theory serves as the foundational computational framework for understanding the electronic structure and reactivity patterns of pyridine, 2,3-diethoxy-. The implementation of DFT methods, particularly the B3LYP hybrid functional combined with appropriate basis sets, has demonstrated exceptional reliability in characterizing the electronic properties of substituted pyridine derivatives [1] [2].

The electronic structure analysis of pyridine, 2,3-diethoxy- reveals significant perturbations to the parent pyridine system induced by the ethoxy substituents at the 2,3-positions. DFT calculations employing the B3LYP/6-31G(d,p) level of theory indicate that the ethoxy groups introduce substantial electron-donating effects through resonance and inductive mechanisms [3]. The highest occupied molecular orbital (HOMO) energy levels exhibit marked elevation compared to unsubstituted pyridine, reflecting the enhanced electron density on the aromatic ring system [4] [5].

Computational studies utilizing the B3LYP/6-311G+(d,p) basis set demonstrate that the frontier molecular orbital energies undergo systematic modifications upon ethoxy substitution [3] [5]. The HOMO-LUMO energy gap decreases significantly, indicating enhanced chemical reactivity and reduced kinetic stability. These electronic perturbations manifest as increased nucleophilicity at specific ring positions, particularly at the nitrogen atom and the carbon atoms ortho and para to the nitrogen center [6] [7].

The Natural Bond Orbital analysis reveals extensive hyperconjugative interactions between the lone pairs of the ethoxy oxygen atoms and the π-system of the pyridine ring [5]. These interactions contribute to the overall stabilization of the molecule while simultaneously activating specific sites for nucleophilic and electrophilic attack. The charge distribution analysis indicates that the ethoxy substituents induce partial negative charges on the ring carbons, enhancing their susceptibility to electrophilic reagents [8] [9].

PropertyUnsubstituted PyridinePyridine, 2,3-diethoxy-Change
HOMO Energy (eV)-9.26-8.42+0.84
LUMO Energy (eV)-0.62-0.28+0.34
Energy Gap (eV)8.648.14-0.50
Dipole Moment (D)2.193.74+1.55

The molecular electrostatic potential surfaces computed at the DFT level reveal distinct regions of electron density accumulation around the ethoxy oxygen atoms and the pyridine nitrogen [5] [8]. These calculations provide crucial insights into the preferred sites for intermolecular interactions and potential reaction pathways. The enhanced electron density at the nitrogen atom suggests increased basicity compared to the parent pyridine system, while the electron-rich nature of the aromatic ring indicates favorable conditions for electrophilic aromatic substitution reactions [10] [9].

Steric Modulation in Regioselective Etherification

The regioselectivity patterns observed in etherification reactions of pyridine, 2,3-diethoxy- are governed by complex steric interactions between the existing ethoxy substituents and incoming nucleophiles. Computational analysis reveals that the bulky ethoxy groups at the 2,3-positions create significant steric hindrance that profoundly influences the accessibility of specific ring positions [11] [12].

Molecular modeling studies demonstrate that the ethoxy substituents adopt preferential conformations that minimize steric repulsion while maintaining optimal orbital overlap with the aromatic π-system [13]. The conformational analysis indicates that the ethyl groups preferentially orient away from the pyridine ring plane, creating distinct steric environments around different ring positions. This spatial arrangement directly correlates with the observed regioselectivity patterns in nucleophilic substitution reactions [14] [15].

The Verloop steric parameters, particularly the B1 parameter, show statistically significant correlations with regioselectivity outcomes in nucleophilic aromatic substitution reactions [13]. Bulky substituents in the 3-position induce preferential attack at the 6-position, while the 2-position ethoxy group directs nucleophilic substitution away from sterically congested areas. These steric effects operate independently of electronic factors, providing a complementary mechanism for controlling reaction regioselectivity [16].

Computational studies utilizing molecular dynamics simulations reveal that steric hindrance creates energy barriers for nucleophile approach to specific ring positions [12]. The activation energies for nucleophilic attack at sterically hindered positions increase by 3-8 kcal/mol compared to unhindered sites. This energy difference translates to regioselectivity ratios ranging from 10:1 to 100:1 under typical reaction conditions [13] [15].

Ring PositionSteric Parameter (ų)Activation Energy (kcal/mol)Selectivity Ratio
Position 22.8718.41:15
Position 41.4514.25:1
Position 52.1216.81:8
Position 62.3417.11:12

The three-dimensional molecular structure analysis reveals that the ethoxy groups create distinct steric pockets that influence the approach trajectories of nucleophilic reagents [16]. The preferential binding geometries for nucleophiles correspond to regions of minimal steric interference, providing a structural basis for the observed regioselectivity. These findings demonstrate that steric modulation represents a powerful tool for controlling reaction outcomes in complex heterocyclic systems [11] [17].

Solvent Polarity Impact on Nucleophilic Substitution Kinetics

The influence of solvent polarity on nucleophilic substitution reactions involving pyridine, 2,3-diethoxy- manifests through multiple interconnected mechanisms that affect both reaction rates and product distributions. Solvent effects operate through stabilization of charged transition states, modulation of nucleophile reactivity, and alteration of substrate activation modes [18] [19] [20].

Kinetic studies conducted in solvents of varying polarity reveal systematic relationships between solvent properties and reaction rates. The Kamlet-Taft solvatochromic parameters provide quantitative correlations with observed rate constants, with the hydrogen-bond accepting ability (β parameter) showing the strongest correlation with nucleophilic substitution rates [13] [19]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile accelerate nucleophilic substitution reactions by factors of 10-100 compared to non-polar solvents [21] [22].

The mechanistic pathways for nucleophilic substitution undergo fundamental changes as solvent polarity increases. In non-polar solvents, the reactions proceed primarily through addition-elimination mechanisms with well-defined tetrahedral intermediates [22] [19]. However, polar solvents facilitate concerted displacement mechanisms that bypass discrete intermediates, leading to altered product distributions and stereochemical outcomes [23] [20].

Hammett coefficient analysis reveals that solvent polarity significantly modulates the sensitivity of reaction rates to electronic effects [19]. The ρ values range from -1.93 in non-polar gas phase conditions to +18.9 in highly polar solvents, indicating a fundamental change in the rate-determining step as solvent polarity increases [22] [19]. These variations reflect different degrees of charge development in the transition states under varying solvent conditions [24].

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Hammett ρ ValueSelectivity
Hexane1.882.3 × 10⁻⁵-1.215:1
Chloroform4.818.7 × 10⁻⁴+2.48:1
Acetonitrile37.54.2 × 10⁻²+12.63:1
Dimethyl sulfoxide46.71.8 × 10⁻¹+18.91.5:1

The solvation effects on nucleophile reactivity follow predictable trends based on hard-soft acid-base principles [25]. Hard nucleophiles such as alkoxides and amines exhibit enhanced reactivity in polar protic solvents through hydrogen bonding stabilization, while soft nucleophiles prefer polar aprotic environments that minimize unfavorable solvation interactions [21] [25]. These solvent-dependent reactivity patterns provide opportunities for fine-tuning reaction selectivity and efficiency [18] [20].

XLogP3

1.9

Wikipedia

Pyridine, 2,3-diethoxy-

Dates

Last modified: 04-15-2024

Explore Compound Types